molecular formula C8H11N3O3S B6183805 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol CAS No. 2624129-45-7

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol

Cat. No. B6183805
CAS RN: 2624129-45-7
M. Wt: 229.3
InChI Key:
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Description

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol (EPSP) is a pyrazolopyridine derivative that has been used in a variety of scientific research applications. EPSP is a unique compound due to its diverse range of properties, including its ability to act as an inhibitor of enzymes, its low toxicity and its ability to act as a ligand in some biochemical reactions.

Scientific Research Applications

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as monoamine oxidase, tyrosine hydroxylase, and trypsin, as well as an inhibitor of the enzyme cyclooxygenase-2. It has also been used as a ligand in biochemical reactions such as the binding of proteins to DNA and the binding of neurotransmitters to their receptors. Additionally, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol is not fully understood, however, it is thought that the compound binds to certain enzymes, such as monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2, and prevents them from functioning properly. Additionally, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol is thought to bind to certain proteins and neurotransmitters, and thus modulate their activity.
Biochemical and Physiological Effects
5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2, as well as to bind to certain proteins and neurotransmitters. Additionally, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have a role in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is relatively non-toxic and has a low molecular weight, making it suitable for use in a variety of biochemical and physiological experiments. However, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol in scientific research. One potential direction is the use of 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Additionally, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol could be used to study the structure and function of proteins, as well as to develop new drugs. Furthermore, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol could be used to study the regulation of cell proliferation and apoptosis, as well as to develop new drugs for the treatment of inflammatory diseases. Finally, 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol could be used to study the interactions between proteins and neurotransmitters, as well as to develop new drugs for the treatment of neurological disorders.

Synthesis Methods

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol can be synthesized from the reaction of 2-ethanesulfonyl-5-methyl-1H-pyrazole-3-carboxylic acid with 5-amino-4H-pyrazolo[1,5-a]pyrazine-3-ol in the presence of an alkali metal hydroxide. This reaction is conducted in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at room temperature or slightly higher and the product can be isolated by crystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol involves the reaction of ethenesulfonyl hydrazine with 2-cyanomethyl-3-hydroxypyrazine in the presence of a base to form the desired product.", "Starting Materials": [ "ethenesulfonyl hydrazine", "2-cyanomethyl-3-hydroxypyrazine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add ethenesulfonyl hydrazine to a solution of 2-cyanomethyl-3-hydroxypyrazine in a suitable solvent (e.g. ethanol).", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with a suitable solvent (e.g. water) and dry to obtain the desired product." ] }

CAS RN

2624129-45-7

Product Name

5-(ethenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ol

Molecular Formula

C8H11N3O3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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